

Application Notes and Protocols for In Vivo Confocal Microscopy with Lissamine Green

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Lissamine Green** (LG) in conjunction with in vivo confocal microscopy (IVCM) for the cellular-level examination of the ocular surface. This combination of techniques is a powerful tool for assessing ocular surface integrity, particularly in the context of dry eye disease (DED), and for evaluating the efficacy of therapeutic interventions.

Introduction to Lissamine Green Staining

Lissamine Green is a vital dye that selectively stains devitalized or damaged epithelial cells on the ocular surface.[1][2] Unlike Rose Bengal, LG is less irritating to the eye, making it a preferred choice for clinical and research applications.[2] It is particularly effective for staining the conjunctiva. The dye is typically applied to the eye using impregnated paper strips, and the resulting staining pattern provides a macroscopic indication of ocular surface damage.

Principle of In Vivo Confocal Microscopy (IVCM)

In vivo confocal microscopy is a non-invasive imaging technique that allows for high-resolution, real-time visualization of the different layers of the cornea and conjunctiva at the cellular level.

[3] When used following LG staining, IVCM can reveal the underlying cellular changes that correspond to the areas of macroscopic staining, providing a more detailed and quantitative assessment of the ocular surface health.

Experimental Protocols Lissamine Green Staining Protocol

This protocol is optimized for subsequent IVCM imaging.

Materials:

- Sterile **Lissamine Green** ophthalmic strips (1.5 mg per strip)
- Sterile, preservative-free saline
- Micropipette

Procedure:

- Moisten the tip of a Lissamine Green strip with a small drop of sterile saline.
- · Instruct the subject to look upwards.
- Gently apply the moistened strip to the inferior bulbar conjunctiva for 1-2 seconds.
- Ask the subject to blink several times to distribute the dye across the ocular surface.
- Wait for a standardized period, typically 1 to 4 minutes, before proceeding with imaging to allow for optimal staining and to minimize excess dye in the tear film.

In Vivo Confocal Microscopy Imaging Protocol

This protocol is based on the use of the Heidelberg Retina Tomograph (HRT) with the Rostock Cornea Module (RCM).

Materials:

- Heidelberg HRT-RCM in vivo confocal microscope
- Comfort gel (e.g., GenTeal Gel™) as an immersion fluid
- Sterile, single-use TomoCaps™ (applanating lens caps)

Procedure:

- Subject Preparation: Anesthetize the subject's eye with a drop of topical anesthetic (e.g., proparacaine hydrochloride 0.5%) to ensure comfort and minimize blinking during the procedure.
- Microscope Setup:
 - Place a sterile TomoCap™ on the objective lens of the microscope.
 - Apply a drop of comfort gel to the tip of the TomoCap™. This gel acts as an immersion fluid and ensures optical continuity between the lens and the cornea.
- Image Acquisition:
 - Position the subject comfortably at the microscope, using the headrest and chinrest for stability.
 - Gently bring the objective lens into contact with the central cornea.
 - Use the joystick to navigate across the cornea and conjunctiva, focusing on the areas that show Lissamine Green staining as identified by prior slit-lamp examination.
 - Acquire a series of images from the superficial epithelium down to the endothelium by adjusting the focal plane. Pay particular attention to the superficial and basal epithelial layers of the cornea and conjunctiva.
 - Record a sequence of images (video) to capture a larger area and to allow for the selection of high-quality, motion-free frames for analysis.

Data Presentation: Quantitative IVCM Parameters

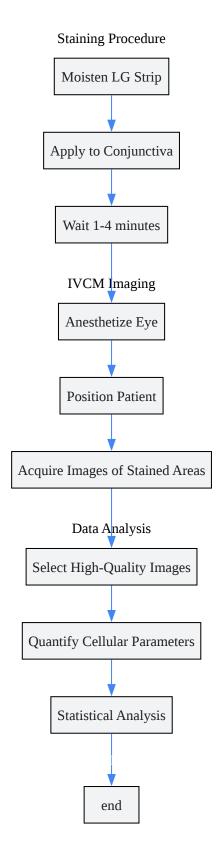
The following table summarizes key cellular parameters that can be quantified from IVCM images and their typical changes in relation to **Lissamine Green** staining in dry eye disease.[3]

Parameter	Cell Type	Typical Change in LG Stained Areas (DED)	Normal Range (cells/mm²)	Reference
Corneal Basal Epithelial Cell Density	Corneal Epithelium	Decreased	~6000	[4]
Conjunctival Goblet Cell Density	Conjunctival Epithelium	Decreased	Varies with location	[3]
Corneal Langerhans Cell Density	Immune Cells	Increased	< 50	[3]
Conjunctival Langerhans Cell Density	Immune Cells	Increased	Varies with location	[3]
Superficial Corneal Stromal Cell Density	Keratocytes	Decreased	~765	[3][4]

Data Analysis

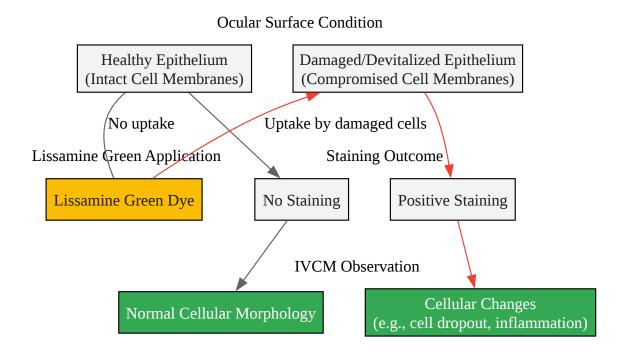
Quantitative analysis of IVCM images can be performed using image analysis software (e.g., ImageJ) or the built-in software of the IVCM device.

Procedure:


- Select clear, high-contrast images from the acquired sequences.
- Calibrate the image scale (µm/pixel).
- Manually or semi-automatically count the cells of interest (e.g., basal epithelial cells, goblet cells, Langerhans cells) within a defined region of interest (ROI).

- Calculate the cell density by dividing the cell count by the area of the ROI.
- For nerve analysis, trace the nerve fibers to quantify parameters such as nerve fiber length and density.

Visualization of Workflows and Mechanisms Experimental Workflow



Click to download full resolution via product page

Caption: Experimental workflow for LG staining and IVCM imaging.

Mechanism of Lissamine Green Staining and IVCM Correlation

Click to download full resolution via product page

Caption: Correlation of LG staining with cellular changes observed by IVCM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. Lissamine Green in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lissamine Green in Ophthalmology: A Comprehensive Review of Diagnostic and Clinical Applications PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilizing Corneal Fluorescein and Conjunctival Lissamine Green Staining Combined with in vivo Confocal Microscopy for Grading the Severity of Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Confocal Scanning Laser Microscopy High Resolution Imaging in Microscopy and Ophthalmology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Confocal Microscopy with Lissamine Green]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076095#how-to-use-lissamine-green-for-in-vivo-confocal-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com